molecular formula C13H14N2O3 B12098089 Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate

Cat. No.: B12098089
M. Wt: 246.26 g/mol
InChI Key: SMWSXZJKUBXGCA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a hydroxy group, a p-tolyl group, and an ethyl ester group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with p-tolylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Formation of 5-oxo-1-(p-tolyl)-1h-pyrazole-3-carboxylate.

    Reduction: Formation of 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The p-tolyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 5-hydroxy-1-(m-tolyl)-1h-pyrazole-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    Ethyl 5-hydroxy-1-(o-tolyl)-1h-pyrazole-3-carboxylate: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring with a hydroxyl group at the 5-position, an ethyl ester at the 3-position, and a p-tolyl substituent at the 1-position. Its molecular formula is C11H13N2O3C_{11}H_{13}N_{2}O_{3} with a molecular weight of 225.23 g/mol. The compound exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may have anti-inflammatory properties comparable to established anti-inflammatory drugs .
  • Anticancer Potential : this compound has been evaluated for its anticancer properties, showing inhibitory effects on various cancer cell lines. For instance, it has demonstrated cytotoxic effects against A549 lung cancer cells and other tumor models .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the p-tolyl group enhances lipophilicity, facilitating cellular uptake .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with p-tolylhydrazine in the presence of a base. This method allows for modifications that can enhance biological activity or yield related compounds with varied pharmacological profiles .

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateMethyl group instead of p-tolylMay exhibit different biological properties
Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylateIsopropyl substitutionPotentially different pharmacological profiles
Ethyl 3-(p-tolyl)-4-methylpyrazole-5-carboxylateDifferent position of substituentsDistinct reactivity patterns due to structural differences

These derivatives highlight how structural modifications can lead to variations in biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of pyrazole derivatives similar to this compound. For instance:

  • Study on Antitumor Activity : A derivative demonstrated significant cell apoptosis in various cancer cell lines with an IC50 value of approximately 49.85μM49.85\,\mu M .
  • Inflammation Model : In a carrageenan-induced edema model, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-8-12(16)15(14-11)10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3

InChI Key

SMWSXZJKUBXGCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C

Origin of Product

United States

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